molecular formula C8H15NO B13470822 4-(2-Aminoethyl)cyclohexan-1-one

4-(2-Aminoethyl)cyclohexan-1-one

Cat. No.: B13470822
M. Wt: 141.21 g/mol
InChI Key: GUQYPUMCJRKXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a ketone functional group. This compound is of interest due to its unique structure, which combines both amine and ketone functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of nitriles, amides, or nitro compounds to form the corresponding amines . For instance, the reduction of a nitrile precursor using lithium aluminum hydride (LiAlH4) can yield the desired amine. Another method involves the alkylation of cyclohexanone with an aminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. For example, the reduction of a cyano-substituted cyclohexanol in the presence of a cobalt-nickel oxide catalyst under hydrogen gas at elevated temperatures and pressures can produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the aminoethyl group, making it less versatile in certain reactions.

    2-Aminoethylcyclohexane: Lacks the ketone functionality, limiting its reactivity in nucleophilic addition reactions.

Uniqueness

4-(2-Aminoethyl)cyclohexan-1-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(2-aminoethyl)cyclohexan-1-one

InChI

InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2

InChI Key

GUQYPUMCJRKXOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.